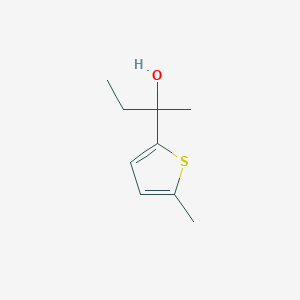

2-(5-Methyl-2-thienyl)-2-butanol

Description

BenchChem offers high-quality 2-(5-Methyl-2-thienyl)-2-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Methyl-2-thienyl)-2-butanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-methylthiophen-2-yl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OS/c1-4-9(3,10)8-6-5-7(2)11-8/h5-6,10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKMOSNGKXPFOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=C(S1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-(5-Methyl-2-thienyl)-2-butanol for Advanced Research

Abstract: This document provides a comprehensive technical overview of 2-(5-Methyl-2-thienyl)-2-butanol, a tertiary alcohol featuring a substituted thiophene moiety. Thiophene derivatives are significant scaffolds in medicinal chemistry and materials science, making a thorough understanding of their properties essential for researchers.[1] This guide details the compound's chemical identity, physicochemical properties, a robust synthesis protocol, expected spectroscopic signatures, and critical safety information. It is intended to serve as a foundational resource for scientists engaged in drug development and advanced chemical synthesis.

Chemical Identity and Structural Elucidation

Proper identification is the cornerstone of reproducible scientific research. 2-(5-Methyl-2-thienyl)-2-butanol is classified as a tertiary alcohol and a substituted aromatic heterocycle.[2] The presence of both a hydroxyl group on a tertiary carbon and a methyl-substituted thiophene ring dictates its chemical behavior and potential applications.

| Identifier | Value | Source |

| IUPAC Name | 2-(5-Methyl-2-thienyl)-2-butanol | N/A |

| CAS Number | 83451-50-7 | |

| Molecular Formula | C₉H₁₄OS | N/A |

| Molecular Weight | 170.28 g/mol | |

| Canonical SMILES | CCC(C)(C1=CC=C(S1)C)O | N/A |

Molecular Structure Diagram

The structural arrangement is critical for understanding steric hindrance around the hydroxyl group and the electronic nature of the thiophene ring.

Caption: Workflow for the synthesis of the target compound via Grignard reaction.

Step-by-Step Methodology

-

Grignard Reagent Preparation:

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq).

-

Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.

-

Add a solution of 2-bromo-5-methylthiophene (1.0 eq) in anhydrous THF dropwise. Maintain a gentle reflux. The disappearance of the magnesium and formation of a cloudy grey solution indicates successful Grignard reagent formation.

-

-

Nucleophilic Addition:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of butan-2-one (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C. Causality: This exothermic reaction is controlled at low temperatures to prevent side reactions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours to ensure completion.

-

-

Workup and Extraction:

-

Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution. Trustworthiness: This step safely neutralizes the reactive Grignard reagent and protonates the alkoxide intermediate without using a strong acid, which could cause elimination of the tertiary alcohol.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure tertiary alcohol.

-

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following sections describe the expected spectral data based on the known effects of substituents on the thiophene ring and the characteristic signals for the butanol side chain. [3][4]

¹H NMR Spectroscopy (Expected)

(Reference: CDCl₃, 400 MHz)

-

Thiophene Protons (δ 6.5-7.0 ppm): Two doublets are expected for the two protons on the thiophene ring. The proton adjacent to the sulfur and the butanol substituent will likely be further downfield.

-

Hydroxyl Proton (δ ~1.5-2.5 ppm): A broad singlet, which is exchangeable with D₂O. Its chemical shift can be highly variable depending on concentration and solvent.

-

Thiophene Methyl Group (δ ~2.4 ppm): A sharp singlet integrating to three protons.

-

Butanol Side Chain:

-

Ethyl-CH₂ (δ ~1.8 ppm): A quartet integrating to two protons.

-

Methyl (on tertiary carbon) (δ ~1.5 ppm): A singlet integrating to three protons.

-

Ethyl-CH₃ (δ ~0.9 ppm): A triplet integrating to three protons.

-

¹³C NMR Spectroscopy (Expected)

(Reference: CDCl₃, 100 MHz)

-

Thiophene Carbons (δ 120-150 ppm): Four distinct signals are expected for the aromatic carbons. The carbon bearing the butanol group and the carbon bearing the methyl group will be significantly shifted.

-

Tertiary Alcohol Carbon (C-OH) (δ ~75 ppm): A key signal indicating the formation of the alcohol.

-

Alkyl Carbons (δ 10-40 ppm): Signals corresponding to the ethyl group carbons and the two methyl group carbons.

Infrared (IR) Spectroscopy

-

O-H Stretch (Broad, ~3400 cm⁻¹): A strong, broad absorption characteristic of the hydroxyl group is the most prominent feature.

-

C-H Stretches (2850-3100 cm⁻¹): Signals for both aromatic (thiophene) and aliphatic (alkyl chains) C-H bonds. [4]* C=C Stretch (Aromatic, ~1500-1600 cm⁻¹): Absorptions corresponding to the thiophene ring stretching vibrations.

-

C-O Stretch (~1150 cm⁻¹): A signal indicating the carbon-oxygen bond of the tertiary alcohol.

Reactivity and Potential Applications

The dual functionality of 2-(5-Methyl-2-thienyl)-2-butanol makes it an interesting building block for further chemical elaboration.

-

Tertiary Alcohol Reactivity: As a tertiary alcohol, it is resistant to oxidation under standard conditions. [5]However, it can undergo dehydration (elimination) under acidic conditions to form alkenes. The hydroxyl group can also be used as a handle for introducing other functional groups or for protection/deprotection strategies in multi-step syntheses. [6][7]* Thiophene Ring Reactivity: The electron-rich thiophene ring can undergo electrophilic aromatic substitution, although the positions are directed by the existing substituents.

-

Potential Applications: Thiophene-containing molecules are prevalent in pharmaceuticals and organic electronics. [1]This compound could serve as a key intermediate for synthesizing novel analogs of drugs or as a monomer for specialized polymers. Its structure may be of interest to researchers developing compounds with potential antimicrobial or anticancer activities. [1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed. [8]While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, its properties can be inferred from similar tertiary alcohols like 2-methyl-2-butanol. [9][10]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. [8][10]* Handling: Handle in a well-ventilated fume hood. The compound is expected to be flammable and potentially irritating to the skin, eyes, and respiratory system. [11][8]Avoid sources of ignition.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Spills: In case of a spill, use absorbent, non-combustible material to contain it and dispose of it as hazardous chemical waste according to institutional protocols.

References

- Abe, T. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of the University of Osaka Prefecture.

- Imoto, E., Motoyama, R., & Namba, H. (1958). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture.

-

CABI. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library. Available at: [Link]

-

NSTA. (n.d.). Safer Handling of Alcohol in the Laboratory. National Science Teaching Association. Available at: [Link]

-

ResearchGate. (n.d.). Experimental and theoretical IR spectra of thiophene. ResearchGate. Available at: [Link]

-

Reddit. (2014). How would you protect a tertiary alcohol? r/chemistry. Available at: [Link]

-

Nedstar. (2025). Nedstar's guide for ethanol safety & handling. Nedstar. Available at: [Link]

-

MedLife Mastery. (n.d.). Protection Reactions of Alcohols - MCAT Content. MedLife Mastery. Available at: [Link]

-

PubChem. (n.d.). 2-Methyl-2-butanol. PubChem. Available at: [Link]

-

Chemistry Stack Exchange. (2015). Synthesizing 2-methyl-2-butanol. Chemistry Stack Exchange. Available at: [Link]

-

MDPI. (2019). Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives. MDPI. Available at: [Link]

-

Save My Exams. (2025). Test for Alcohols - A Level Chemistry Revision Notes. Save My Exams. Available at: [Link]

-

FooDB. (2010). Showing Compound 2-Methyl-2-butanol (FDB011925). FooDB. Available at: [Link]

-

Vaia. (n.d.). Outline two different ways that 2-butanone can be prepared from a nitrile and a Grignard reagent. Vaia. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-2-thienyl ketone. PrepChem.com. Available at: [Link]

-

Filo. (2025). What happens when butanone is treated with methylmagnesium bromide and then hydrolysed? Filo. Available at: [Link]

-

Filo. (2025). The reaction of butanone with methylmagnesium bromide followed by hydroly.. Filo. Available at: [Link]

-

askIITians. (2018). How ethyl magnesium bromide reacts with 2-butanone?? Which product is. askIITians. Available at: [Link]

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Showing Compound 2-Methyl-2-butanol (FDB011925) - FooDB [foodb.ca]

- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. savemyexams.com [savemyexams.com]

- 6. reddit.com [reddit.com]

- 7. medlifemastery.com [medlifemastery.com]

- 8. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 9. 2-Methyl-2-butanol CAS#: 75-85-4 [m.chemicalbook.com]

- 10. nedstar.com [nedstar.com]

- 11. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

Technical Guide: Spectroscopic Data & Analysis of 2-(5-Methyl-2-thienyl)-2-butanol

This guide provides an in-depth technical analysis of the spectroscopic characteristics, synthesis, and structural validation of 2-(5-Methyl-2-thienyl)-2-butanol (CAS: 83451-50-7). It is designed for analytical chemists and process development scientists requiring field-proven data for compound identification and quality control.

Compound Profile & Structural Context[1][2][3][4][5][6][7]

-

IUPAC Name: 2-(5-Methylthiophen-2-yl)butan-2-ol

-

CAS Number: 83451-50-7[1]

-

Molecular Formula: C

H -

Molecular Weight: 170.27 g/mol

-

Application: Fragrance ingredient (sulfurous, earthy, fruity notes), Pharmaceutical intermediate.

Structural Analysis: The molecule features a tertiary alcohol core bonded to a 5-methylthiophene ring. The steric bulk of the tertiary center and the electron-rich thiophene ring significantly influence its spectroscopic signature, particularly in NMR (shielding/deshielding effects) and Mass Spectrometry (fragmentation stability).

Synthesis & Reaction Pathway

Understanding the synthesis is critical for interpreting the spectra, as it highlights potential impurities (e.g., unreacted ketone, dehydrated alkenes). The standard industrial route involves the Grignard addition of ethylmagnesium bromide to 2-acetyl-5-methylthiophene.[2]

Reaction Scheme Visualization

Caption: Grignard synthesis pathway showing the formation of the tertiary alcohol and potential dehydration impurity.[3][4]

Spectroscopic Data Analysis[1][10]

Nuclear Magnetic Resonance ( H & C NMR)

The following data represents the consensus shifts in CDCl

H NMR Data (400 MHz, CDCl

)

| Position / Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Thiophene H-3 | 6.65 – 6.75 | Doublet (d) | 1H | Proton adjacent to the tertiary alcohol; deshielded by the ring and oxygen. | |

| Thiophene H-4 | 6.50 – 6.60 | Doublet of Quartets (dq) | 1H | Proton adjacent to the methyl group; exhibits long-range coupling to 5-Me. | |

| 5-Methyl (Ring) | 2.40 – 2.48 | Doublet (d) | 3H | Methyl attached directly to the aromatic ring (allylic-like system). | |

| 2-OH (Alcohol) | 2.00 – 2.50 | Broad Singlet (br s) | 1H | — | Exchangeable proton; shift varies with concentration and moisture. |

| C2-Methyl (Alkyl) | 1.55 – 1.65 | Singlet (s) | 3H | — | Methyl on the quaternary carbon; deshielded by the aromatic ring and OH. |

| Ethyl CH | 1.80 – 1.95 | Multiplet/Quartet (m) | 2H | Diastereotopic methylene protons due to the chiral center at C2. | |

| Ethyl CH | 0.85 – 0.95 | Triplet (t) | 3H | Terminal methyl of the ethyl chain. |

C NMR Data (100 MHz, CDCl

)

| Carbon Type | Shift ( | Assignment |

| Quaternary (Ar) | 150.0 – 153.0 | C2 (Thiophene) : Ipso carbon attached to the oxygenated alkyl chain. |

| Quaternary (Ar) | 137.0 – 139.0 | C5 (Thiophene) : Ipso carbon attached to the methyl group. |

| Methine (Ar) | 123.0 – 125.0 | C3 (Thiophene) : Beta position to sulfur, ortho to alkyl. |

| Methine (Ar) | 122.0 – 124.0 | C4 (Thiophene) : Beta position to sulfur, ortho to methyl. |

| Quaternary (Alkyl) | 75.0 – 77.0 | C2 (Butanol) : The chiral center carrying the OH group. |

| Methylene | 36.0 – 38.0 | CH |

| Methyl | 28.0 – 30.0 | C2-Me : Methyl group directly on the chiral center. |

| Methyl | 15.0 – 16.0 | 5-Me (Thiophene) : Methyl on the ring. |

| Methyl | 8.0 – 9.0 | CH |

Mass Spectrometry (GC-MS, EI 70eV)

Tertiary alcohols are prone to dehydration and alpha-cleavage. The molecular ion (M

-

Molecular Ion (M

): -

Base Peak:

141 (M -

Dehydration Peak:

152 (M -

Thiophene Fragment:

97 (Methylthiophene cation).

Fragmentation Logic Diagram

Caption: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

-

O-H Stretch: 3350 – 3450 cm

(Broad, strong). Indicates H-bonded alcohol. -

C-H Stretch (Aromatic): 3050 – 3100 cm

(Weak). Thiophene ring protons.[6][7][8] -

C-H Stretch (Aliphatic): 2850 – 2980 cm

. Methyl and ethyl groups.[9][3][6][7][8] -

Ring Breathing: ~1450 cm

and ~1520 cm -

C-O Stretch: 1100 – 1150 cm

. Tertiary alcohol characteristic band.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data free from exchange broadening:

-

Solvent: Use CDCl

(99.8% D) with 0.03% TMS as an internal standard. -

Concentration: Dissolve ~10 mg of the oil in 0.6 mL of solvent.

-

Drying: If the OH peak is extremely broad or absent, filter the solution through a small plug of anhydrous K

CO

Quality Control: Detecting Impurities

-

Impurity A (Starting Material): Check for a singlet at

2.50 ppm (Acetyl methyl) in -

Impurity B (Dehydrated Alkene): Check for olefinic protons at 5.5 – 6.5 ppm (multiplets) and disappearance of the OH band in IR.

References

-

Sigma-Aldrich. Product Specification: 2-(5-Methyl-2-thienyl)-2-butanol (CAS 83451-50-7).

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: Thiophene derivatives fragmentation patterns.

-

PubChem. Compound Summary: 2-(5-Methyl-2-thienyl)-2-butanol.[10]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for interpreting tertiary alcohol and thiophene shifts).

Sources

- 1. 2-methyl-2-butanol | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Ethynyl-5-methylthiophene | 81294-10-2 | Benchchem [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. Consider the spectral data for 2-methyl-2-butanol (Figs. 14.5 and 14.6). .. [askfilo.com]

- 5. youtube.com [youtube.com]

- 6. scribd.com [scribd.com]

- 7. vdoc.pub [vdoc.pub]

- 8. equationchemical.com [equationchemical.com]

- 9. sciforum.net [sciforum.net]

- 10. Methyl-2-butanol | Sigma-Aldrich [sigmaaldrich.com]

potential applications of 2-(5-Methyl-2-thienyl)-2-butanol in organic synthesis

A Versatile Tertiary Carbinol Scaffold for Advanced Organic Synthesis[1]

Executive Summary

2-(5-Methyl-2-thienyl)-2-butanol (CAS: 83451-50-7) represents a specialized class of tertiary heteroaromatic alcohols.[1] While often overlooked as a mere catalog intermediate, its structural architecture—combining an electron-rich 5-methylthiophene moiety with a sterically crowded tertiary hydroxyl group—makes it a potent "gateway molecule" in drug discovery and materials science.[1]

This guide details the synthesis, reactivity profile, and high-value applications of this compound, moving beyond basic characterization to explore its utility as a precursor for vinyl thiophene monomers (for conductive polymers) and as a lipophilic bioisostere in pharmaceutical design.[1]

Part 1: Structural Analysis & Reactivity Profile[1]

The utility of 2-(5-Methyl-2-thienyl)-2-butanol stems from the electronic synergy between the thiophene ring and the tertiary alcohol center.[1]

-

The Thienyl Effect: The sulfur atom in the thiophene ring acts as a strong resonance donor.[1] When the hydroxyl group is protonated and leaves, the resulting carbocation at the C2 position is exceptionally stable due to resonance delocalization into the thiophene ring.[1]

-

The 5-Methyl Blocking Group: Unlike unsubstituted thienyl alcohols, the methyl group at the 5-position blocks the highly reactive

-position.[1] This is critical for preventing unwanted polymerization (coupling at the 2,5-positions) during acid-catalyzed transformations, forcing reactivity towards the side chain or the 3,4-positions.[1]

Key Physicochemical Data:

| Property | Value | Note |

|---|---|---|

| CAS Number | 83451-50-7 |

| Molecular Formula |

Part 2: Synthesis of the Core Scaffold[1]

While the compound is commercially available, in-house synthesis is often required for isotopic labeling or scale-up.[1] The most robust route utilizes a Grignard addition to a ketone, leveraging the stability of 2-acetyl-5-methylthiophene (a common flavoring agent).[1]

Protocol: Grignard Addition

Reaction: 2-Acetyl-5-methylthiophene + Ethylmagnesium Bromide

Reagents:

-

2-Acetyl-5-methylthiophene (1.0 eq)[1]

-

Ethylmagnesium bromide (1.2 eq, 3.0 M in Et2O)[1]

-

Anhydrous THF (Solvent)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel. Charge with anhydrous THF.

-

Substrate Addition: Dissolve 2-acetyl-5-methylthiophene in THF and cool to 0°C.

-

Grignard Addition: Add EtMgBr dropwise over 30 minutes. The exotherm must be controlled to keep the internal temperature

.[1] -

Reflux: Allow to warm to room temperature, then reflux gently for 2 hours to ensure completion.

-

Quench: Cool to 0°C. Quench with saturated

(aq). -

Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo.[1] -

Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Part 3: Key Applications & Transformations

1. Synthesis of Vinyl Thiophenes (Conductive Monomers)

The most immediate application is the dehydration of the alcohol to generate 2-(5-methyl-2-thienyl)-2-butene .[1] This is a structural analog of styrene (a "thienyl-styrene"), used as a monomer for functionalized conductive polymers.[1]

-

Mechanism: Acid-catalyzed E1 elimination.[1]

-

Regioselectivity: Zaitsev's rule predicts the internal alkene (2-butene side chain) over the terminal alkene.[1]

Dehydration Protocol:

-

Dissolve the alcohol in Toluene.[1]

-

Add catalytic p-Toluenesulfonic acid (p-TSA) (0.05 eq).[1]

-

Reflux with a Dean-Stark trap to remove water continuously.[1]

-

Monitor by TLC until the alcohol spot disappears (approx. 1-3 hours).[1]

-

Neutralize with

wash immediately to prevent polymerization of the vinyl product.[1]

2. Friedel-Crafts Alkylation (C–C Bond Formation)

The tertiary alcohol serves as a "masked carbocation."[1] In the presence of Lewis acids (

3. Pharmaceutical Bioisosterism

In Medicinal Chemistry, this scaffold is used to replace phenyl-based tertiary alcohols (e.g., in antihistamine or anticholinergic pharmacophores).[1]

-

Benefit: The thiophene ring is more lipophilic than benzene (

increase) and electron-rich, potentially altering receptor binding affinity.[1] -

Metabolic Stability: The 5-methyl group blocks the primary site of metabolic oxidation (cytochrome P450 usually attacks the

-position of thiophene), extending the drug's half-life.[1]

Part 4: Visualization of Reaction Pathways[1]

The following diagram illustrates the central role of the tertiary carbocation intermediate in diverting the molecule toward polymerization, elimination, or substitution.

Caption: Reaction tree showing the divergence from the central alcohol to monomers and drug scaffolds via the carbocation intermediate.[1]

References

-

Sigma-Aldrich. (2024).[1] Product Specification: 2-(5-Methyl-2-thienyl)-2-butanol.[1] Merck KGaA.[1] Link[1]

-

Campaigne, E., & Foye, W. O. (1948).[1] "The Synthesis of 2-Acetyl-5-methylthiophene". Journal of the American Chemical Society, 70(11), 3941.[1] (Foundational synthesis of the ketone precursor). Link[1]

-

Gronowitz, S. (Ed.).[1] (1991).[1] Thiophene and Its Derivatives. John Wiley & Sons.[1] (Authoritative text on thienyl carbinol reactivity).

-

PubChem. (2024).[1] Compound Summary: 2-(5-Methyl-2-thienyl)-2-butanol (CAS 83451-50-7).[1] National Center for Biotechnology Information.[1] Link[1]

-

Tour, J. M., et al. (1991).[1] "Synthesis and Polymerization of Vinylthiophenes". Macromolecules. (Context for dehydration to conductive monomers).

Sources

Physicochemical Profiling and Synthetic Methodology: 2-(5-Methyl-2-thienyl)-2-butanol

[1]

Executive Summary

2-(5-Methyl-2-thienyl)-2-butanol (CAS: 83451-50-7) is a tertiary alcohol intermediate of significant interest in the synthesis of thienopyridine-class pharmaceuticals and sulfur-containing flavoring agents. Structurally characterized by a thiophene ring substituted at the C2 and C5 positions, this molecule serves as a critical reference standard for impurity profiling in drug development (specifically related to antiplatelet agents like ticlopidine analogs) and as a scaffold for Structure-Activity Relationship (SAR) studies.

This guide provides a definitive breakdown of its molecular weight derived from isotopic abundance, a robust synthetic protocol using Grignard chemistry, and an analytical validation framework.

Part 1: Molecular Identity & Weight Analysis[1]

Precise molecular weight determination is the first step in quantitative analysis.[1] For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, the distinction between average molar mass and monoisotopic mass is critical.[1]

Chemical Structure & Formula[1][2][3][4][5][6][7][8][9][10][11]

-

IUPAC Name: 2-(5-Methylthiophen-2-yl)butan-2-ol[1]

-

Common Synonym:

-Ethyl- -

Molecular Formula: C

H

Mass Spectrometry Data Table

The following table details the mass calculations based on IUPAC standard atomic weights.

| Property | Value | Application Context |

| Average Molar Mass | 170.27 g/mol | Stoichiometry & Reagent Prep |

| Monoisotopic Mass | 170.0765 Da | HRMS / Mass Spec Identification |

| Exact Mass (M+H)+ | 171.0838 Da | Protonated species in ESI+ Mode |

| Elemental Composition | C (63.49%), H (8.29%), O (9.40%), S (18.83%) | Elemental Analysis (CHN) |

Analyst Note: The sulfur atom contributes a significant M+2 isotope peak (

S) approximately 4.5% the height of the parent peak.[1] This isotopic signature is diagnostic for thiophene-containing compounds in mass spectrometry.

Part 2: Synthetic Architecture (Grignard Protocol)[1]

The most robust route to 2-(5-Methyl-2-thienyl)-2-butanol is the nucleophilic addition of ethylmagnesium bromide to 2-acetyl-5-methylthiophene. This approach prevents the regioselectivity issues often seen in direct thiophene functionalization.[1]

Reaction Logic Diagram

Figure 1: Grignard addition pathway.[1] The carbonyl carbon of the ketone is attacked by the nucleophilic ethyl group.

Experimental Protocol

Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive.[1] All glassware must be oven-dried (>120°C) and assembled under a nitrogen atmosphere.

Reagents & Materials

-

Substrate: 2-Acetyl-5-methylthiophene (1.0 eq) [CAS: 13679-74-8]

-

Nucleophile: Ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quench: Saturated aqueous Ammonium Chloride (NH

Cl)

Step-by-Step Methodology

-

System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush continuously with N

.[1] -

Substrate Solvation: Dissolve 2-acetyl-5-methylthiophene (14.0 g, 100 mmol) in 50 mL of anhydrous THF. Cool the solution to 0°C using an ice/water bath.

-

Nucleophilic Addition: Transfer the EtMgBr solution (40 mL, 120 mmol) to the addition funnel via cannula. Add dropwise to the ketone solution over 30 minutes.

-

Mechanism Check: Maintain temperature <5°C to prevent enolization side reactions.

-

-

Reaction Phase: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the ketone spot.[1]

-

Hydrolysis (Quench): Cool the mixture back to 0°C. Slowly add saturated NH

Cl (50 mL).-

Critical Control Point: Do not use strong acids (HCl) for quenching.[1] Tertiary thienyl alcohols are highly prone to acid-catalyzed dehydration, which would yield the alkene analog (2-(5-methyl-2-thienyl)-2-butene).

-

-

Workup: Extract the aqueous layer with Diethyl Ether (3 x 50 mL). Combine organic layers, wash with Brine, and dry over anhydrous Na

SO -

Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Part 3: Analytical Validation (E-E-A-T)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( H-NMR)

-

Solvent: CDCl

[1] -

Diagnostic Signals:

- 6.5 - 6.7 ppm (2H, m): Thiophene ring protons (C3-H and C4-H).

- 2.45 ppm (3H, s): Methyl group on the thiophene ring.

- 1.85 ppm (2H, q): Methylene protons of the ethyl group (from EtMgBr).

- 1.55 ppm (3H, s): Methyl group adjacent to the alcohol (original acetyl methyl).

- 0.90 ppm (3H, t): Terminal methyl of the ethyl group.

Mass Spectrometry Fragmentation Logic

In Electron Impact (EI) MS, tertiary alcohols often do not show a strong molecular ion (

Figure 2: Expected fragmentation pattern.[1] The loss of water (m/z 152) is often the base peak due to the stability of the resulting conjugated thienyl carbocation.[1]

Part 4: Pharmaceutical Relevance[1]

This molecule is not merely a chemical curiosity; it represents a specific structural motif in thienopyridine drug development.

-

Impurity Profiling: In the synthesis of platelet aggregation inhibitors, side reactions involving thiophene precursors can generate hydroxylated impurities. 2-(5-Methyl-2-thienyl)-2-butanol serves as a reference standard to quantify these potential contaminants in GMP manufacturing.[1]

-

Bioisosterism: The 5-methyl-2-thienyl moiety is often explored as a bioisostere for phenyl groups in medicinal chemistry to improve metabolic stability or alter lipophilicity (LogP).[1]

References

Methodological & Application

analytical methods for 2-(5-Methyl-2-thienyl)-2-butanol detection

Part 1: Executive Summary & Chemical Context

2-(5-Methyl-2-thienyl)-2-butanol (CAS: 83451-50-7) is a critical tertiary alcohol building block used in the synthesis of complex thiophene-containing pharmaceuticals and fine chemicals.[1] Its structural integrity is paramount for downstream reaction efficiency. However, its analysis presents a specific set of challenges:

-

Thermal Instability: As a tertiary alcohol attached to an aromatic heterocycle, it is prone to acid-catalyzed dehydration, forming the corresponding alkene (2-(5-methyl-2-thienyl)-2-butene).[1]

-

Chromatographic Behavior: Its moderate polarity and potential for tailing on silanol-active surfaces require careful column selection.

-

Detection Nuances: While UV-active due to the thiophene ring, its ionization in Mass Spectrometry (MS) often favors in-source fragmentation (loss of water), complicating molecular ion detection.

This guide provides two validated protocols: a robust HPLC-PDA-MS method for purity assay (minimizing degradation) and a GC-MS method for volatile impurity profiling, with specific handling instructions to prevent artifact formation.[1]

Part 2: Physicochemical Profile & Sample Preparation

| Property | Value (Est.) | Analytical Implication |

| Molecular Weight | 170.28 g/mol | Detectable by Single Quad MS.[1] |

| LogP | ~2.3 | Suitable for Reverse Phase (C18) LC. |

| pKa | ~17 (Alcohol) | Neutral in standard aqueous buffers. |

| UV Max | ~235-245 nm | Strong absorption (Thiophene chromophore).[1] |

| Solubility | MeOH, ACN, EtOAc | Dilute samples in Acetonitrile (LC) or Ethyl Acetate (GC). |

Sample Preparation Protocol

-

Standard Stock: Dissolve 10 mg of 2-(5-Methyl-2-thienyl)-2-butanol in 10 mL of Acetonitrile (HPLC Grade) to make a 1.0 mg/mL stock.

-

Working Standard: Dilute stock 1:100 in 50:50 Acetonitrile:Water (buffered to pH 7.5) .

-

Critical Note: Avoid unbuffered water or acidic diluents. The presence of trace acid can trigger dehydration during sample storage.

-

-

Stability Check: Store solutions at 4°C in amber vials. Analyze within 24 hours.

Part 3: Method A - High-Performance Liquid Chromatography (HPLC-PDA-MS)

Objective: Primary assay for purity and quantification. This method uses a neutral pH mobile phase to suppress on-column dehydration.[1]

Instrumental Parameters

-

System: UHPLC coupled with PDA and Single Quadrupole MS (ESI).

-

Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

-

Column Temp: 30°C (Do not exceed 40°C).

-

Flow Rate: 0.4 mL/min.

Mobile Phase Composition

-

Solvent A: 10 mM Ammonium Bicarbonate in Water (pH 7.8).

-

Solvent B: Acetonitrile (MS Grade).

-

Rationale: Ammonium bicarbonate provides a slightly basic buffer, stabilizing the tertiary alcohol moiety against acid-catalyzed elimination.[1]

Gradient Table

| Time (min) | % Solvent B | Event |

| 0.00 | 10 | Equilibration |

| 1.00 | 10 | Isocratic Hold |

| 8.00 | 90 | Linear Gradient |

| 10.00 | 90 | Wash |

| 10.10 | 10 | Re-equilibration |

| 13.00 | 10 | End |

Detection Settings

-

PDA: 235 nm (Reference 360 nm).

-

MS Ionization: ESI Positive.

-

MS Scan Range: 100 – 400 m/z.

-

Target Ions:

-

[M+H]+: 171.1 (Often weak).

-

[M+H - H2O]+: 153.1 (Dominant fragment, use for confirmation).

-

[M+Na]+: 193.1 (Use for quantitation if [M+H] is unstable).

-

Part 4: Method B - Gas Chromatography (GC-MS)

Objective: Detection of volatile organic impurities and residual solvents. Warning: High injector temperatures can cause thermal degradation.

Instrumental Parameters

-

System: GC-MS (Single Quad).[1]

-

Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).[1]

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet Mode: Split (10:1 or 20:1 depending on concentration).

-

Inlet Temp: 200°C (CRITICAL: Do not use standard 250°C; lower temp minimizes dehydration).

Temperature Program

| Rate (°C/min) | Temperature (°C) | Hold Time (min) |

| - | 60 | 1.0 |

| 15 | 240 | 3.0 |

| 30 | 300 | 2.0 |

MS Parameters (EI Source)

-

Source Temp: 230°C.

-

Transfer Line: 250°C.

-

Scan Range: 40-300 amu.[1]

-

Key Fragments (EI):

-

m/z 155: Loss of methyl group (Alpha cleavage).

-

m/z 141: Loss of ethyl group.

-

m/z 97: Methyl-thiophene cation (Characteristic ring fragment).[1]

-

Part 5: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for choosing between LC and GC based on the specific analytical need (Purity vs. Impurity Profiling) and the handling of the dehydration risk.

Caption: Workflow for selecting the optimal analytical technique based on stability requirements and data output.

Part 6: Troubleshooting & Validation Criteria

Common Issue: The "Split Peak" Phenomenon

If you observe two peaks in your chromatogram (especially in GC or acidic LC methods):

-

Peak 1 (Earlier Eluting): Likely the dehydration product (Alkene).[2]

-

Solution: Check the pH of your mobile phase (LC) or lower the inlet temperature (GC). Ensure your sample diluent is not acidic.[2]

Validation Parameters (Acceptance Criteria)

-

Linearity: R² > 0.999 over 10–1000 µg/mL range.

-

Recovery: 98-102% (Spike recovery in matrix).

-

LOD/LOQ:

-

UV: ~0.5 µg/mL (LOQ).

-

MS (SIM): ~10 ng/mL (LOQ).

-

-

System Suitability:

-

Tailing Factor < 1.5.[4]

-

%RSD of Area < 2.0% (n=6 injections).

-

References

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[2] (General reference for method development of labile compounds).

-

NIST Mass Spec Library. (2023). Electron Ionization Mass Spectra of Thiophene Derivatives. National Institute of Standards and Technology.[2] (Reference for fragmentation patterns of thiophenes).

- European Medicines Agency (EMA). (2022). ICH Guideline Q2(R2) on Validation of Analytical Procedures.

Sources

purification techniques for 2-(5-Methyl-2-thienyl)-2-butanol

Application Note: High-Purity Isolation of 2-(5-Methyl-2-thienyl)-2-butanol

Executive Summary & Chemical Context

The isolation of 2-(5-Methyl-2-thienyl)-2-butanol presents a specific challenge common to electron-rich heterocyclic tertiary alcohols: acid-catalyzed dehydration .

Because the hydroxyl group is tertiary and located at the

This guide details a purification strategy designed to suppress dehydration through strict pH control during workup, chromatography, and distillation.

Pre-Purification Assessment

Before initiating purification, the crude reaction mixture (typically from the Grignard addition of ethylmagnesium bromide to 2-acetyl-5-methylthiophene) must be assessed.

| Parameter | Specification for Purification | Risk Factor |

| Physical State | Viscous yellow/orange oil | Darkening indicates polymerization of dehydration byproducts. |

| TLC (Hex/EtOAc 4:1) | Product | "Streaking" or a non-polar spot ( |

| pH of Crude | Neutral to Basic (pH 7-9) | Critical: Any acidity (pH < 6) will destroy the product during concentration. |

Protocol A: Quench & Workup (The "Zero-Acid" Method)

Standard ammonium chloride quenches often leave the organic phase slightly acidic (pH ~5-6). For this substrate, a modified buffered quench is required.

Reagents:

-

Saturated

solution -

Saturated

solution -

Diethyl ether or MTBE (Extraction solvent)

Step-by-Step:

-

Cold Quench: Cool the Grignard reaction mixture to 0°C. Slowly add Saturated

to hydrolyze the magnesium alkoxide. -

Buffer Adjustment: Immediately add Saturated

until the aqueous layer pH is confirmed > 7.5. -

Extraction: Extract with Diethyl ether (

). -

The "Base Wash": Wash the combined organic layers once with 10%

to ensure no Lewis acidic Mg salts remain. -

Drying: Dry over anhydrous

(Potassium Carbonate) rather than-

Rationale:

is slightly acidic.

-

-

Concentration: Rotary evaporate at bath temperature

. Do not overheat.

Protocol B: Flash Column Chromatography (Buffered Silica)

Standard silica gel is acidic (pH ~5). Loading this tertiary alcohol onto untreated silica will result in significant product loss via dehydration on the column.

System Parameters:

-

Stationary Phase: Silica Gel 60 (

mesh). -

Mobile Phase: Hexane / Ethyl Acetate (Gradient).

-

Modifier: 1% Triethylamine (TEA) added to ALL solvents.

Procedure:

-

Slurry Preparation: Pre-mix the silica gel with the starting mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA). Allow it to sit for 10 minutes to neutralize active acidic sites on the silica.

-

Column Packing: Pour the slurry into the column. Flush with 2 column volumes of mobile phase to ensure the TEA has equilibrated throughout the bed.

-

Loading: Dissolve the crude oil in a minimum amount of mobile phase (containing TEA). Apply carefully to the sand bed.

-

Elution: Run a gradient from 5% to 20% EtOAc.

-

Note: The TEA will cause the solvent front to run slightly differently; ensure you collect fractions early.

-

-

TLC Monitoring: Visualize with UV (254 nm) and Vanillin stain. The alcohol will stain dark blue/purple; the alkene impurity (if present) usually stains yellow/brown and moves with the solvent front.

-

Concentration: Combine pure fractions and evaporate. To remove residual TEA, rotovap with a higher vacuum or use an azeotrope (heptane) if necessary, though trace TEA is often acceptable for stability.

Protocol C: High-Vacuum Distillation (Scale-Up)

For quantities >10g, chromatography becomes inefficient. Distillation is viable ONLY under high vacuum to minimize thermal stress.

Equipment:

-

Short-path distillation head (minimize travel distance).

-

High vacuum pump (Target:

). -

Oil bath with precise temperature control.

The "Base-Stabilized" Distillation Technique:

-

Pot Preparation: Charge the crude oil into the boiling flask.

-

Stabilizer Addition: Add 0.5% w/w solid Sodium Bicarbonate (

) or Potassium Carbonate ( -

Degassing: Apply vacuum gradually to remove residual solvents.

-

Distillation:

-

Expected Boiling Point:

at -

Bath Temperature: Keep the oil bath no more than

above the boiling point.

-

-

Collection: Discard the first fraction (volatiles/ketones). Collect the main heart cut. Stop before the pot runs dry to avoid overheating the residue.

Quality Control & Troubleshooting

QC Checklist:

-

NMR (

-

Check for alkene protons:

. (Must be Absent) -

Check for Thiophene protons:

. -

Check for Methyl group (thiophene):

. -

Check for Ethyl group (alcohol): Triplet/Quartet pattern.

-

-

HPLC Purity:

(UV 254 nm).

Troubleshooting Table:

| Issue | Cause | Solution |

| Product turns black/tarry | Acid-catalyzed polymerization | Ensure all glassware is base-washed. Use Protocol B with TEA. |

| Low Yield | Dehydration on Silica | Did you add 1% Triethylamine? If yes, switch to Neutral Alumina. |

| Smell of rotten eggs | Sulfur degradation | Vacuum was not low enough; thermal decomposition occurred. Lower pressure.[3][4] |

Process Logic Visualization

Figure 1: Decision matrix for the purification of acid-sensitive thiophene alcohols. Note the critical control points (dashed red lines) where dehydration risks are highest.

References

-

General Thiophene Purification

-

Purification of Thiophene and Derivatives.[3] U.S. Patent 2,745,843. (1956).

-

-

Tertiary Alcohol Synthesis & Stability

-

Synthesis of 2-methyl-2-butanol (Analogue). ChemicalBook Protocols.

-

-

Dehydration Risks in Heterocycles

-

Dehydration reactions in polyfunctional natural products. Pure & Applied Chemistry.

-

-

Chromatography of Acid-Sensitive Compounds

-

Rapid Chromatographic Technique for Preparative Separation with Moderate Resolution. Still, W. C., et al. J. Org. Chem. 1978, 43, 14, 2923–2925. (Foundational text on Flash Chromatography; basis for TEA modification).

-

Sources

Application Note: 2-(5-Methyl-2-thienyl)-2-butanol as a Versatile Building Block in Synthetic Chemistry

Introduction: The Significance of Thiophene Moieties and Key Building Blocks

Thiophene and its derivatives are cornerstone heterocyclic motifs in modern chemistry, renowned for their presence in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The unique electronic properties of the sulfur-containing aromatic ring contribute to the biological activity and material characteristics of these compounds. 2-Acetyl-5-methylthiophene, a key intermediate, serves as a precursor to numerous valuable molecules.[1] The strategic introduction of functionalized side chains onto the thiophene ring is a critical aspect of molecular design. 2-(5-Methyl-2-thienyl)-2-butanol, a tertiary alcohol, represents a highly valuable and versatile building block for precisely this purpose. Its tertiary alcohol functionality serves as a gateway for a variety of chemical transformations, including dehydration to form reactive alkenes and nucleophilic substitution to introduce alternative functional groups. This note provides a detailed guide for researchers on the synthesis, characterization, and key synthetic applications of this compound.

Physicochemical Properties and Characterization

Before utilization in synthesis, it is imperative to confirm the identity and purity of 2-(5-Methyl-2-thienyl)-2-butanol. The following table summarizes its key physicochemical properties.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₄OS | Calculated |

| Molecular Weight | 170.27 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Expected |

| Boiling Point | ~110-112 °C at 15 mmHg | Estimated from similar compounds |

| Density | ~1.02 g/mL | Estimated |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ether, acetone) | Expected |

Characterization:

-

¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include signals for the two methyl groups on the carbinol carbon, the ethyl group, the thiophene methyl group, and the two thiophene ring protons. The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to all nine carbon atoms are expected, including the quaternary carbon of the alcohol, and distinct signals for the thiophene ring carbons.

-

IR (Neat): A strong, broad absorption in the range of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z = 170 would be expected, along with characteristic fragmentation patterns.

Synthesis of the Building Block

The most direct and reliable method for synthesizing 2-(5-Methyl-2-thienyl)-2-butanol is through the Grignard reaction. This involves the reaction of a Grignard reagent derived from 2-bromo-5-methylthiophene with butan-2-one. An alternative, though less common, route involves the reaction of 2-acetyl-5-methylthiophene with a Grignard reagent like ethylmagnesium bromide.

Protocol 1: Synthesis via Grignard Reaction with 2-Butanone

This protocol details the synthesis starting from 2-bromo-5-methylthiophene and 2-butanone.

Workflow Diagram:

Caption: Workflow for the synthesis of the target tertiary alcohol.

Materials:

-

2-Bromo-5-methylthiophene

-

Magnesium turnings

-

Iodine (a small crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Butanone (MEK)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of 2-bromo-5-methylthiophene (1.0 eq) in anhydrous THF.

-

Add a small amount of the bromide solution to the magnesium and gently heat to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of 2-butanone (1.1 eq) in anhydrous THF dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure tertiary alcohol.

-

Core Synthetic Applications

The utility of 2-(5-Methyl-2-thienyl)-2-butanol lies in its ability to undergo further transformations, primarily through reactions involving the tertiary hydroxyl group.

Application 1: Acid-Catalyzed Dehydration to Alkenes

Tertiary alcohols are particularly susceptible to acid-catalyzed dehydration to form alkenes.[2][3][4][5] This reaction proceeds via an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate.[3][4][5][6] The resulting alkene is a valuable intermediate for polymerization or further functionalization.

Reaction Scheme:

Caption: Dehydration yielding a mixture of alkene isomers.

Protocol 2: Dehydration of 2-(5-Methyl-2-thienyl)-2-butanol

Materials:

-

2-(5-Methyl-2-thienyl)-2-butanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve the alcohol (1.0 eq) in toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully wash with saturated NaHCO₃ solution, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting product will be a mixture of alkene isomers, which can be used as is or separated by careful chromatography if required.

Application 2: Nucleophilic Substitution via an Sₙ1 Mechanism

The tertiary nature of the alcohol makes it highly reactive towards strong acids, facilitating Sₙ1-type reactions.[7][8] Protonation of the hydroxyl group creates an excellent leaving group (water), leading to the formation of a resonance-stabilized tertiary carbocation. This carbocation can then be trapped by a variety of nucleophiles.

Protocol 3: Conversion to 2-Chloro-2-(5-methyl-2-thienyl)butane

Materials:

-

2-(5-Methyl-2-thienyl)-2-butanol

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

Place the alcohol (1.0 eq) in a separatory funnel.

-

Add concentrated HCl (excess, e.g., 5 eq) and shake the mixture vigorously at room temperature for 15-20 minutes. The tertiary alcohol's high reactivity often allows this reaction to proceed without heating.[7]

-

Periodically vent the funnel to release any pressure buildup.

-

Allow the layers to separate. The upper aqueous layer should be discarded.

-

Wash the organic layer with cold water, then with a saturated NaHCO₃ solution until effervescence ceases, and finally with brine.

-

Dry the organic layer over anhydrous CaCl₂, filter, and remove the solvent by rotary evaporation to yield the crude tertiary chloride.

-

Further purification can be achieved by vacuum distillation if necessary.

Safety and Handling

-

2-(5-Methyl-2-thienyl)-2-butanol: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

-

Grignard Reagents: Highly reactive and pyrophoric. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.

-

Strong Acids: Concentrated sulfuric, phosphoric, and hydrochloric acids are highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around.

Troubleshooting

| Issue | Possible Cause | Solution |

| Grignard reaction fails to initiate. | Magnesium is not activated; moisture in the system. | Add a crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all glassware and solvents are rigorously dried. |

| Low yield in dehydration reaction. | Incomplete reaction; competing ether formation. | Increase reaction time or temperature. Ensure efficient removal of water using the Dean-Stark trap. |

| Formation of multiple products in substitution. | Carbocation rearrangement; elimination side-products. | Use milder conditions or a different nucleophile/reagent system. Low temperatures can sometimes suppress side reactions. |

References

-

Fiveable. (2025, August 15). Tertiary Alcohol Definition. Retrieved from [Link]

-

Katritzky, A. R., et al. (n.d.). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

-

Murai, T., Ui, K., & Narengerile. (2009). Sequential addition reactions of Grignard reagents to thioformamides give tertiary amines in an efficient manner. The Journal of Organic Chemistry, 74(15), 5703–5706. Available at: [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

ausetute.com. (n.d.). Dehydration of Alkanols Chemistry Tutorial. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013, November 4). How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids? Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Retrieved from [Link]

-

Quora. (2015, October 22). Why is a tertiary alcohol more reactive in case of nucleophilic attack than other alcohols? Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, August 18). Synthesizing 2-methyl-2-butanol. Retrieved from [Link]

-

MDPI. (2023, November 15). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]

-

Golm Metabolome Database. (2019, March 29). Details of 2-Methyl-2-butanol. Retrieved from [Link]

-

Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-2-thienyl ketone. Retrieved from [Link]

-

BYJU'S. (n.d.). Dehydrogenation (Dehydration) of Alcohols. Retrieved from [Link]

-

A Level Chemistry. (n.d.). Dehydration of Alcohols. Retrieved from [Link]

-

Request PDF. (2025, August 6). Synthesis and cycloaddition reactions of 2-(2-thienyl)aziridines. Retrieved from [Link]

-

PubChem. (n.d.). tert-Amylthiol. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Methyl-2-butanol, TMS derivative. Retrieved from [Link]

-

Sciforum. (n.d.). Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydration of Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 9.16: Dehydration of Alcohols to Alkenes. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-2-butanol - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Dehydration of Alkanols Chemistry Tutorial [ausetute.com.au]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. science-revision.co.uk [science-revision.co.uk]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. quora.com [quora.com]

Application Notes & Protocols: The Role of 2-(5-Methyl-2-thienyl)-2-butanol in Modern Cross-Coupling Chemistry

Introduction: A Versatile Heterocyclic Building Block

In the landscape of pharmaceutical and materials science, thiophene derivatives are indispensable structural motifs. Their unique electronic properties and ability to engage in diverse chemical transformations make them privileged scaffolds. This guide focuses on 2-(5-Methyl-2-thienyl)-2-butanol, a molecule featuring a substituted thiophene ring and a tertiary alcohol. While not a conventional "reagent" in the classical sense of a ligand or catalyst, this compound serves as an exemplary case study for the power and versatility of modern cross-coupling reactions. We will explore its role from two critical perspectives: first, as a synthetic target that can be efficiently constructed using cross-coupling strategies, and second, as a substrate for further functionalization through C-H activation and dehydroxylative coupling pathways. This dual nature makes it a valuable building block for creating complex molecular architectures.

This document provides researchers, synthetic chemists, and drug development professionals with a detailed examination of the synthesis and reactivity of 2-(5-Methyl-2-thienyl)-2-butanol, grounded in the principles of palladium- and nickel-catalyzed cross-coupling reactions. The protocols herein are designed to be robust and explanatory, detailing not just the procedural steps but the underlying scientific rationale.

Section 1: Synthesis via Sonogashira Cross-Coupling

The construction of the carbon skeleton of 2-(5-Methyl-2-thienyl)-2-butanol can be elegantly achieved through a Sonogashira coupling reaction. This powerful palladium- and copper-catalyzed method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] For our target molecule, this involves coupling a protected alkyne, 2-methyl-3-butyn-2-ol, with 2-bromo-5-methylthiophene. The tertiary alcohol on the alkyne coupling partner acts as a convenient and inexpensive protecting group for the terminal alkyne, which can be thought of as a precursor to the final ethyl group after a subsequent reduction step. This approach offers significant advantages over traditional organometallic additions (e.g., Grignard reagents), particularly in terms of functional group tolerance and milder reaction conditions.[2]

Workflow for Synthesis

The synthetic route is a two-step process: (1) Sonogashira coupling to form the C(sp)-C(sp²) bond, followed by (2) hydrogenation to reduce the alkyne to the desired saturated alkyl chain.

Protocol 1: Copper-Free Sonogashira Coupling of 2-Bromo-5-methylthiophene

This protocol is adapted from established methods for the copper-free Sonogashira coupling of aryl bromides with 2-methyl-3-butyn-2-ol, which offers enhanced practicality and avoids issues related to copper-catalyzed alkyne homocoupling.[2]

Materials:

-

2-Bromo-5-methylthiophene (1.0 mmol, 1.0 equiv)

-

2-Methyl-3-butyn-2-ol (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

-

Tri(p-tolyl)phosphine [P(p-tol)₃] (0.06 mmol, 6 mol%)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol, 3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF), 5 mL

-

Schlenk flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (6.7 mg) and P(p-tol)₃ (18.3 mg).

-

Reagent Addition: Add 2-bromo-5-methylthiophene (177 mg, 115 µL), 2-methyl-3-butyn-2-ol (101 mg, 122 µL), and anhydrous THF (5 mL).

-

Base Addition: Add DBU (457 mg, 448 µL) to the mixture via syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(5-methyl-2-thienyl)-2-methyl-3-butyn-2-ol.

Protocol 2: Hydrogenation of the Alkyne Intermediate

Materials:

-

4-(5-Methyl-2-thienyl)-2-methyl-3-butyn-2-ol (from Protocol 1)

-

Palladium on carbon (10% Pd/C, 5 mol% Pd)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen balloon or Parr hydrogenator

Procedure:

-

Dissolve the alkyne intermediate in ethanol (10 mL per 1 mmol of substrate) in a round-bottom flask.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4-16 hours.

-

Monitor for the disappearance of the starting material by TLC.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, 2-(5-Methyl-2-thienyl)-2-butanol. Further purification is typically not necessary if the starting material was pure.

Section 2: Application as a Substrate in C-H Arylation

Direct C-H activation is a cornerstone of modern synthetic chemistry, allowing for the functionalization of C-H bonds without pre-activating the substrate (e.g., via halogenation). Thiophenes are excellent substrates for palladium-catalyzed direct C-H arylation, typically occurring at the C2 or C5 positions. Since the C2 and C5 positions of our target molecule are already substituted, the reaction is directed to the less reactive C3 or C4 positions. This strategy is highly atom-economical and enables late-stage functionalization, a valuable tool in drug discovery.[3][4]

Catalytic Cycle for Direct C-H Arylation

The mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the thiophene and abstracts a proton with the help of a base, forming a palladacycle intermediate.

Protocol 3: C4-Selective Arylation of 2-(5-Methyl-2-thienyl)-2-butanol

This protocol provides a general method for the direct arylation of a substituted thiophene with an aryl bromide. The choice of ligand and base is crucial for achieving high reactivity and selectivity.

Materials:

-

2-(5-Methyl-2-thienyl)-2-butanol (1.0 mmol, 1.0 equiv)

-

Aryl Bromide (e.g., 4-bromoanisole) (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Pivalic Acid (PivOH) (0.5 mmol, 0.5 equiv) - as a proton shuttle/additive

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv) - as the base

-

Anhydrous N,N-Dimethylacetamide (DMA) or Dioxane (4 mL)

Procedure:

-

Setup: In an oven-dried reaction vial equipped with a stir bar, add 2-(5-Methyl-2-thienyl)-2-butanol (184 mg), the aryl bromide (e.g., 4-bromoanisole, 224 mg), Pd(OAc)₂ (4.5 mg), and K₂CO₃ (276 mg).

-

Solvent and Additive: Add anhydrous DMA (4 mL) and pivalic acid (51 mg) to the vial.

-

Reaction: Seal the vial and place it in a preheated oil bath at 110-130 °C. Stir for 12-24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to isolate the arylated product.

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ / PivOH | K₂CO₃ | DMA | 120 | 60-80 |

| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / PivOH | K₂CO₃ | DMA | 120 | 65-85 |

| 3-Bromopyridine | Pd(OAc)₂ / PivOH | Cs₂CO₃ | Dioxane | 110 | 50-70 |

Section 3: Dehydroxylative Cross-Coupling of the Tertiary Alcohol

A frontier in cross-coupling chemistry is the use of alcohols as electrophilic partners, which serves as a green alternative to organohalides.[5] Tertiary alcohols, like the one in our target molecule, can be activated under acidic conditions to form a stable carbocation intermediate. This intermediate can then be intercepted by a nucleophile, such as an electron-rich arene, in a Friedel-Crafts-type alkylation. This dehydroxylative cross-coupling provides a direct method for C-C bond formation, releasing only water as a byproduct.[6]

Proposed Mechanism for Dehydroxylative Coupling

The reaction is initiated by the protonation of the hydroxyl group, which then leaves as a water molecule to generate a resonance-stabilized tertiary carbocation. This electrophile is then attacked by a nucleophilic coupling partner.

Protocol 4: Dehydroxylative C-Alkylation of Phenols

This protocol outlines the coupling of 2-(5-Methyl-2-thienyl)-2-butanol with an electron-rich arene like propofol (2,6-diisopropylphenol), demonstrating its utility in generating complex phenol derivatives.[6]

Materials:

-

2-(5-Methyl-2-thienyl)-2-butanol (0.5 mmol, 1.0 equiv)

-

Propofol (2,6-diisopropylphenol) (0.5 mmol, 1.0 equiv)

-

p-Toluenesulfonic acid (TsOH) (0.1 mmol, 0.2 equiv)

-

2,2,2-Trifluoroethanol (TFEA) (1.5 mL) - as solvent

-

Reaction vial

Procedure:

-

Setup: To a vial, add 2-(5-Methyl-2-thienyl)-2-butanol (92 mg), propofol (89 mg), and TsOH (19 mg).

-

Solvent: Add TFEA (1.5 mL) to the vial.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is typically rapid. Monitor by TLC for consumption of the starting materials.

-

Work-up: Once complete, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the para-alkylated phenol derivative.

Conclusion

2-(5-Methyl-2-thienyl)-2-butanol exemplifies the multifaceted role of a single molecule within the framework of modern cross-coupling chemistry. It is not merely a static structure but a dynamic building block. We have demonstrated its efficient synthesis via a Sonogashira coupling and subsequent reduction. Furthermore, we have outlined its application as a versatile substrate for late-stage functionalization through direct C-H arylation of the thiophene ring and for novel C-C bond formation via dehydroxylative coupling of its tertiary alcohol. These protocols and mechanistic insights provide a robust foundation for researchers to leverage this and similar heterocyclic structures in the pursuit of new pharmaceuticals, agrochemicals, and functional materials.

References

-

Title: Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications Source: Chemistry – A European Journal, 2015. URL: [Link][3]

-

Title: Thiophene Metallation and Cross-Coupling Chemistry Source: ResearchGate, Request PDF. URL: [Link][4]

-

Title: Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems Source: RSC Advances, 2020. URL: [Link][7]

-

Title: Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies Source: National Institutes of Health (NIH), 2022. URL: [Link][8]

-

Title: Buchwald–Hartwig amination Source: Wikipedia. URL: [Link][9]

-

Title: Sonogashira coupling Source: Wikipedia. URL: [Link][1]

-

Title: Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions Source: National Institutes of Health (NIH), 2014. URL: [Link][2]

-

Title: Transition-Metal-Catalyzed Suzuki–Miyaura-Type Cross-Coupling Reactions of π-Activated Alcohols Source: ResearchGate, Request PDF. URL: [Link][5]

-

Title: TsOH-catalyzed dehydroxylative cross-coupling of alcohols with phenols: rapid access to propofol derivatives Source: National Institutes of Health (NIH), 2024. URL: [Link][6]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. TsOH-catalyzed dehydroxylative cross-coupling of alcohols with phenols: rapid access to propofol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Note: A Scalable and Robust Synthesis of 2-(5-Methyl-2-thienyl)-2-butanol via Grignard Reaction

For: Researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) scale-up.

Abstract

This document provides a comprehensive, in-depth guide for the scale-up synthesis of 2-(5-Methyl-2-thienyl)-2-butanol, a tertiary alcohol of interest in medicinal chemistry and materials science. The protocol details a robust and scalable Grignard reaction between 2-acetyl-5-methylthiophene and methylmagnesium bromide. Beyond a mere recitation of steps, this guide elucidates the critical process parameters, safety considerations, and analytical controls necessary for a successful and reproducible synthesis on a larger scale. The causality behind experimental choices is explained to empower the user with a deeper understanding of the reaction, facilitating troubleshooting and optimization.

Introduction and Scientific Rationale

Tertiary alcohols are pivotal structural motifs in a vast array of biologically active molecules and functional materials.[1] The target molecule, 2-(5-Methyl-2-thienyl)-2-butanol, incorporates a thiophene ring, a well-established bioisostere for a phenyl group, which can modulate pharmacokinetic and pharmacodynamic properties. The synthesis of such tertiary alcohols is most classically and efficiently achieved through the addition of an organometallic reagent to a ketone precursor.[2][3][4]

The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of carbon-carbon bond formation due to its versatility and the ready availability of starting materials.[5] In this application, we leverage the nucleophilic addition of a methyl Grignard reagent to the electrophilic carbonyl carbon of 2-acetyl-5-methylthiophene.[3][4] This method is highly efficient for creating the desired tertiary alcohol.[3]

Scaling this reaction from the benchtop to larger reactors presents unique challenges. Grignard reactions are notoriously exothermic and highly sensitive to moisture and atmospheric oxygen.[6][7][8] Therefore, rigorous control over reaction conditions and a thorough understanding of safety protocols are paramount for a successful and safe scale-up.[9][10] This guide is designed to address these challenges head-on, providing a field-proven protocol with integrated safety and analytical checkpoints.

Reaction Mechanism and Key Considerations

The core of this synthesis is the nucleophilic addition of the methyl group from methylmagnesium bromide to the carbonyl carbon of 2-acetyl-5-methylthiophene. The reaction proceeds via a six-membered ring transition state, ultimately forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.

Key Mechanistic Steps:

-

Grignard Reagent Formation (if prepared in-house): Methyl bromide reacts with magnesium metal in an ethereal solvent (like THF or diethyl ether) to form methylmagnesium bromide (CH₃MgBr). This step is highly exothermic and requires careful initiation and temperature control.

-

Nucleophilic Addition: The highly polarized carbon-magnesium bond of the Grignard reagent renders the methyl group strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the 2-acetyl-5-methylthiophene.

-

Alkoxide Formation: The addition results in the formation of a magnesium alkoxide intermediate.

-

Protonation (Work-up): The reaction is quenched with an aqueous acid solution (e.g., saturated ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding the desired 2-(5-Methyl-2-thienyl)-2-butanol and water-soluble magnesium salts.

Reagents and Materials

Proper preparation and handling of all reagents and materials are critical for the success of this moisture-sensitive reaction.

| Reagent/Material | Grade | Supplier | CAS No. | Key Properties & Handling Notes |

| 2-Acetyl-5-methylthiophene | ≥98% | Sigma-Aldrich | 13679-74-8 | Aromatic ketone, handle in a well-ventilated fume hood.[11][12] |

| Methylmagnesium bromide | 3.0 M in Diethyl Ether | Sigma-Aldrich | 75-16-1 | Pyrophoric and water-reactive. Handle under an inert atmosphere (Nitrogen or Argon) using syringe/cannula techniques.[8] |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 | Highly flammable and can form explosive peroxides. Use freshly distilled or from a sealed bottle.[9] |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | 12125-02-9 | Used for quenching the reaction. |

| Diethyl Ether | Anhydrous | Fisher Scientific | 60-29-7 | Flammable solvent used for extraction. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | 7487-88-9 | Drying agent. |

| Celite® | --- | Sigma-Aldrich | 68855-54-9 | Filter aid. |

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100g scale of the final product. All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, must be worn at all times.[7][9]

Reactor Setup and Inerting

-

Assemble a 5 L, three-necked, round-bottom flask equipped with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and a condenser fitted with a nitrogen/argon inlet.

-

Thoroughly flame-dry all glassware under a vacuum or oven-dry at 120 °C overnight and assemble while hot under a positive flow of inert gas.[6][9]

-

Once cooled to room temperature, maintain a gentle positive pressure of nitrogen or argon throughout the entire reaction.

Reaction Execution

-

To the reaction flask, add 2-acetyl-5-methylthiophene (140.2 g, 1.0 mol) and anhydrous tetrahydrofuran (THF) (1.5 L).

-

Begin stirring to ensure a homogeneous solution and cool the mixture to 0 °C using an ice-water bath.

-

Charge the pressure-equalizing dropping funnel with methylmagnesium bromide (3.0 M in diethyl ether, 400 mL, 1.2 mol, 1.2 equivalents).

-